molecular formula C13H14O B3024154 6-Propyl-2-naphthol CAS No. 2776-56-9

6-Propyl-2-naphthol

Cat. No. B3024154
CAS RN: 2776-56-9
M. Wt: 186.25 g/mol
InChI Key: AWQKULXTGASLSW-UHFFFAOYSA-N
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Description

6-Propyl-2-naphthol, also referred to as 6-Propyl-2-naphthalenol, is a compound known for its applications in various industries . It is characterized by its propyl and naphthol functional groups .


Synthesis Analysis

The synthesis of 6-Propyl-2-naphthol involves a reaction with boron tribromide in dichloromethane at 0 - 20°C for 6 hours . The reaction mixture is then added to ice water, and the aqueous layer is extracted twice with dichloromethane . The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give 6-propyl-naphthalene-2-ol .


Molecular Structure Analysis

The molecular formula of 6-Propyl-2-naphthol is C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .


Chemical Reactions Analysis

The Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a common reaction involving 2-naphthol . This reaction can be used to synthesize ethers, including 6-Propyl-2-naphthol .


Physical And Chemical Properties Analysis

6-Propyl-2-naphthol has a density of 1.1±0.1 g/cm3, a boiling point of 335.3±11.0 °C at 760 mmHg, and a flash point of 161.0±11.1 °C . It has a molar refractivity of 60.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 171.3±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Naphthalenes and 2-Naphthols

    A study by Zhang, Sarkar, and Larock (2006) describes a method for synthesizing substituted naphthalenes, including 2-naphthols, using electrophilic cyclization of arene-containing propargylic alcohols (Zhang, Sarkar, & Larock, 2006).

  • Anodic Oxidation of 2-Naphthol

    Research by Panizza et al. (2001) focuses on the anodic oxidation of 2-naphthol in acid media at a boron-doped diamond electrode, which is relevant for understanding the electrochemical behavior of naphthol derivatives (Panizza, Michaud, Cerisola, & Comninellis, 2001).

Catalysis and Chemical Reactions

  • Lewis Acid Catalysis Using Naphthol Derivatives: Hu et al. (1996) synthesized and characterized poly(1,1‘-bi-2-naphthol)s, demonstrating their application in Lewis acid catalysis (Hu et al., 1996).

Photocatalysis and Environmental Applications

  • Photocatalytic Activity for Degradation of Naphthols: A study by Ma et al. (2017) explored a g-C3N4/C@Bi2MoO6 composite for photocatalytic degradation of β-naphthol under visible light, which is significant for environmental remediation applications (Ma et al., 2017).

Biochemical Applications and Protein Modification

  • Genetic Incorporation into Proteins: Chen and Tsao (2013) achieved the genetic incorporation of a 2-naphthol group into proteins in Escherichia coli, allowing for site-specific modifications (Chen & Tsao, 2013).

Material Science Applications

  • Polymeric Adsorbents: Yuan et al. (2008) developed a novel hypercrosslinked polymeric adsorbent using 2-naphthol, demonstrating its efficacy in selective adsorption, which is relevant in material science and separation processes (Yuan et al., 2008).

Safety And Hazards

6-Propyl-2-naphthol is considered hazardous. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life . It is advised to avoid breathing dust, avoid release to the environment, and wear protective gloves/eye protection/face protection .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . This could trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

6-propylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9,14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKULXTGASLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456883
Record name 6-Propyl-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propyl-2-naphthol

CAS RN

2776-56-9
Record name 6-Propyl-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NP Buu-Hoï, D LAVIT, J COLLARD - The Journal of Organic …, 1958 - ACS Publications
… of 6-propyl-2-naphthol, 4 g. of phenylhydrazine, and4 g. of phenylhydrazine hydrochloride was cautiously refluxed for 1 hr.; after cooling, dilute aqueous sodium hydroxide was …
Number of citations: 11 pubs.acs.org
RD Desai, WS Waravdekar - Proceedings of the Indian Academy of …, 1946 - Springer
… 6-Propyl-2-naphthol.--The mixture of the hydrochloric acid (35c.c.), 6-propionyl-2-naphthol (1 g.) and amalgamated zinc (5g.) was heated for six hours. The product was purified through …
Number of citations: 3 link.springer.com
NP Buu-Hoï, D Lavit, J Collard - Croatica Chemica Acta, 1957 - hrcak.srce.hr
… It is worth mention that the 6-propyl-2-naphthol (VI; n = 2) used in the -present work had. properties (mp 97) different from those reported in the 1iterature5 for a substance. prepared in …
Number of citations: 8 hrcak.srce.hr
T Kusumoto, Y Saito, Y Nagashima… - … Crystals and Liquid …, 2004 - Taylor & Francis
… 1-Fluoronaphthol 5, prepared from 6-propyl-2-naphthol by the reaction with N,N0-difluoro2,20-… , starting with 6-(trans-4-propylcyclohexyl)-2-naphthol in lieu of 6-propyl-2-naphthol. …
Number of citations: 8 www.tandfonline.com
Y Nagashima, M Negishi, T Kusumoto… - … Crystals and Liquid …, 2001 - Taylor & Francis
Liquid crystal materials having a decahydronaphthalene ring structure were designed for active matrix LCD and were prepared by hydrogenation of the ocatahydronaphthalenes …
Number of citations: 6 www.tandfonline.com

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